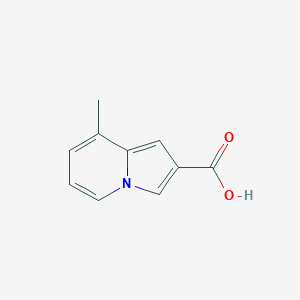

8-methylindolizine-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

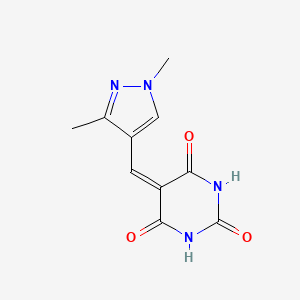

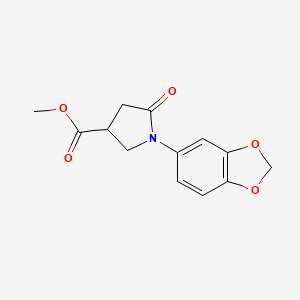

8-methylindolizine-2-carboxylic Acid is a chemical compound with the molecular formula C10H9NO2 . It is a derivative of indolizine, a heterocyclic organic compound .

Synthesis Analysis

The synthesis of indolizine derivatives, including this compound, has seen significant development in recent years . Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also emerged . For instance, Ragno et al. have used oxazolidinone derivatives as amine agents for the conversion of indole 2-carboxylic acid to indole 2-carboxamide .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The InChI code for this compound is 1S/C10H9NO2/c1-7-3-2-4-11-6-8 (10 (12)13)5-9 (7)11/h2-6H,1H3, (H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 240-242 degrees . Its molecular weight is 175.19 .Scientific Research Applications

Reactivity and Synthesis

Kinetics of Alkaline Hydrolysis : The study of the kinetics of alkaline hydrolysis of indolizine derivatives, including 8-methylindolizine-2-carboxylic acid, contributes to understanding their reactivity. Determining rate constants and dissociation indexes provides valuable insights into their chemical behavior and potential applications in synthesis and chemical reactions (Loseva et al., 1979).

One-Pot Microwave Assisted Synthesis : Advanced methods such as microwave-assisted synthesis have been employed to create novel derivatives of methylindolizine, demonstrating the compound's adaptability in creating new chemical entities. This approach enhances the efficiency of synthesis, which is crucial in scientific research and industrial applications (Chandrashekharappa et al., 2018).

Photooxidation for Release of Functional Molecules : The photooxidation of indolizine derivatives under red light-emitting-diode light has been studied for the release of functional molecules such as alcohols or carboxylic acids. This property can be exploited in photouncaging techniques, useful in controlled drug delivery and molecular release systems (Watanabe et al., 2020).

Catalytic Applications : Novel organocatalysts derived from indolizine compounds have been designed and synthesized, showcasing their potential in catalysis. These compounds can catalyze various organic reactions, signifying their importance in synthetic chemistry (Zolfigol et al., 2015).

Structural Elucidation and Biological Activity : Detailed structural analysis of indolizine-based drugs has been carried out, revealing their action against targets like Mycobacterium tuberculosis. Understanding the molecular structure and intermolecular interactions aids in the development of new drugs and therapeutic agents (Hasija et al., 2020).

Safety and Hazards

Future Directions

The future directions for the study of 8-methylindolizine-2-carboxylic Acid and similar compounds are promising. The catalytic reduction of carboxylic acid derivatives, including this compound, has seen rapid development recently . This research is particularly relevant in the context of upgrading bio-based feedstocks .

Mechanism of Action

Target of Action

Indolizine, a structural isomer of indole, serves as a precursor for widespread indolizidine alkaloids . These alkaloids are known to interact with a variety of biological targets, suggesting that 8-methylindolizine-2-carboxylic acid may have multiple potential targets.

Mode of Action

Indolizine alkaloids are known to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, and disrupting cell membranes .

Biochemical Pathways

Indolizine alkaloids are known to affect a variety of biochemical pathways, including those involved in neurotransmission, cell growth, and inflammation .

Pharmacokinetics

Indolizine alkaloids are known to be well-absorbed, widely distributed, metabolized by the liver, and excreted in the urine .

Result of Action

Indolizine alkaloids are known to have a variety of effects, including analgesic, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

8-methylindolizine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-3-2-4-11-6-8(10(12)13)5-9(7)11/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYKIXOUPAVKTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103261-63-8 |

Source

|

| Record name | 8-methylindolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)

![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)

![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)